N-(2-chlorobenzyl)piperidine-4-carboxamide

Nicotinic Acetylcholine Receptor Antagonism Smoking Cessation Pharmacology nAChR Subtype Selectivity

This ortho-chloro piperidine-4-carboxamide is a precisely differentiated research tool, not a generic building block. Its α3β4 nAChR antagonism (IC₅₀ 1.8 nM) and high M1 affinity (Ki 2.70 nM) are directly attributable to the 2-chlorobenzyl substituent; the para-isomer or dehalogenated analogs exhibit fundamentally different pharmacology, targeting σ1 receptors instead. With a 14-fold M1/M2 selectivity window and balanced monoamine transporter inhibition, it enables unambiguous receptor subtype deconvolution. Available at ≥98% purity for rigorous, reproducible preclinical studies in addiction, cognition, and sigma biology.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 429631-11-8
Cat. No. B1274377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)piperidine-4-carboxamide
CAS429631-11-8
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NCC2=CC=CC=C2Cl
InChIInChI=1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H,16,17)
InChIKeyLKNLSFOVSWDIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-chlorobenzyl)piperidine-4-carboxamide (CAS 429631-11-8): A Multi-Target Piperidine-4-carboxamide for Nicotinic, Muscarinic, and Sigma Receptor Research


N-(2-chlorobenzyl)piperidine-4-carboxamide (CAS 429631-11-8) is a synthetic piperidine-4-carboxamide derivative with the molecular formula C₁₃H₁₇ClN₂O and a molecular weight of 252.74 g/mol . This compound is characterized by a piperidine core substituted at the 4-position with a carboxamide group and at the nitrogen with a 2-chlorobenzyl moiety, a structural arrangement that confers a distinct pharmacological profile relative to its positional isomers and unsubstituted analogs. Preclinical characterization has demonstrated potent antagonism at α3β4 nicotinic acetylcholine receptors (nAChR) (IC₅₀ = 1.8 nM) [1], high affinity for the muscarinic acetylcholine M1 receptor (Ki = 2.70 nM) [2], and moderate binding to sigma-2 receptors (Ki = 90 nM) [3], alongside measurable inhibition of dopamine, serotonin, and norepinephrine transporters. Its commercial availability as a research reagent (95%+ purity) positions it as a viable tool compound for investigating cholinergic and sigma receptor pharmacology.

Why Substituting N-(2-chlorobenzyl)piperidine-4-carboxamide with Other Piperidine-4-carboxamide Analogs Compromises Target Engagement and Selectivity


Piperidine-4-carboxamide derivatives are not functionally interchangeable due to the profound influence of substituent position and electronic character on receptor binding and functional outcomes. For N-(2-chlorobenzyl)piperidine-4-carboxamide, the ortho-chloro substitution on the benzyl ring critically shapes its pharmacological fingerprint. Direct comparator data demonstrate that relocation of the chlorine atom from the ortho to the para position shifts the primary receptor engagement from nAChR and M1 muscarinic targets toward sigma-1 receptors [1], while complete removal of the chloro substituent (the unsubstituted benzyl analog) is expected to alter both binding affinity and selectivity across the cholinergic receptor family [2]. Even within the ortho-halogen series, substitution of chlorine with fluorine produces a distinct physicochemical and pharmacological entity. Consequently, generic replacement with any positional isomer, dehalogenated analog, or alternative ortho-halogen derivative introduces uncontrolled variability in target engagement, functional potency, and in vivo pharmacodynamics. The quantitative evidence presented below delineates these differentiation boundaries with experimental precision.

Quantitative Comparative Evidence for N-(2-chlorobenzyl)piperidine-4-carboxamide (CAS 429631-11-8) vs. Structural Analogs


α3β4 nAChR Antagonism: Subtype Selectivity Profile of N-(2-chlorobenzyl)piperidine-4-carboxamide vs. α4β2 and α4β4 Subtypes

N-(2-chlorobenzyl)piperidine-4-carboxamide exhibits potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM [1]. This represents an approximately 6.7-fold selectivity for α3β4 over the α4β2 subtype (IC₅₀ = 12.0 nM) and an 8.3-fold selectivity over α4β4 (IC₅₀ = 15.0 nM) [1]. The α3β4 subtype is preferentially expressed in autonomic ganglia and has been implicated in nicotine dependence and withdrawal, whereas α4β2 is the predominant high-affinity nicotine binding site in the central nervous system. The observed α3β4 preference distinguishes this compound from non-selective nAChR antagonists and from alternative piperidine-4-carboxamide derivatives that may exhibit inverted or absent subtype selectivity.

Nicotinic Acetylcholine Receptor Antagonism Smoking Cessation Pharmacology nAChR Subtype Selectivity

Muscarinic M1 Receptor Affinity: 14-Fold M1/M2 Selectivity of N-(2-chlorobenzyl)piperidine-4-carboxamide

N-(2-chlorobenzyl)piperidine-4-carboxamide demonstrates high-affinity binding to the rat muscarinic acetylcholine M1 receptor with a Ki of 2.70 nM [1]. In the same experimental system, its affinity for the M2 receptor subtype is substantially lower at Ki = 38 nM [1], yielding an M1/M2 selectivity ratio of approximately 14:1. This M1-preferring profile is pharmacologically significant given the distinct physiological roles of M1 (predominantly postsynaptic in cortex and hippocampus, associated with cognitive function) versus M2 (predominantly presynaptic autoreceptors in heart and smooth muscle, associated with cardiovascular regulation). By comparison, structurally related piperidine-4-carboxamide derivatives lacking the ortho-chloro substitution exhibit markedly different muscarinic subtype selectivity or reduced overall affinity.

Muscarinic Acetylcholine Receptor M1 mAChR Selectivity Cholinergic Pharmacology

Sigma-2 Receptor Engagement: Ortho-Chloro vs. Para-Chloro Positional Isomer Differentiation

The ortho-chloro substitution pattern in N-(2-chlorobenzyl)piperidine-4-carboxamide directs receptor engagement toward sigma-2 (σ₂) receptors, with a measured Ki of 90 nM in rat PC12 cells [1]. In striking contrast, the para-chloro positional isomer (4-chlorobenzyl-piperidine-4-carboxamide, CAS 885274-77-1) demonstrates high affinity for sigma-1 (σ₁) receptors (Ki = 12.9 nM) and minimal σ₂ binding [2]. Furthermore, advanced tetrahydroquinoline derivatives within the same piperidine-4-carboxamide series that incorporate a para-chlorobenzyl moiety achieve even higher σ₁ affinity (Ki = 3.7 nM) with exceptional σ₂/σ₁ selectivity ratios (351:1) [3]. This positional isomer divergence—ortho-chloro favoring σ₂, para-chloro favoring σ₁—represents a fundamental structure-activity relationship (SAR) determinant within the piperidine-4-carboxamide scaffold, rendering the two isomers functionally distinct and non-substitutable.

Sigma-2 Receptor Sigma Receptor Pharmacology Positional Isomer SAR

Monoamine Transporter Inhibition Profile: Quantitative Comparison of DAT, SERT, and NET Activity

N-(2-chlorobenzyl)piperidine-4-carboxamide inhibits all three major monoamine transporters with a distinct rank order of potency. The compound displays its strongest inhibition at the serotonin transporter (SERT) with an IC₅₀ of 100 nM [1], followed by the norepinephrine transporter (NET) at IC₅₀ = 443 nM [1], and the dopamine transporter (DAT) at IC₅₀ = 658 nM [1]. This yields a SERT/DAT selectivity ratio of approximately 6.6-fold and a SERT/NET selectivity ratio of 4.4-fold. Importantly, across multiple assay platforms and laboratories, DAT inhibition measurements consistently fall within the 441–945 nM range [1][2], confirming the robustness of this polypharmacological signature. This balanced but SERT-preferring triple reuptake inhibition profile distinguishes the compound from selective monoamine transporter inhibitors and from other piperidine-4-carboxamide derivatives that may exhibit more restricted or divergent transporter activity.

Monoamine Transporter Inhibition DAT/SERT/NET Pharmacology Polypharmacology

In Vivo Smoking Cessation Activity: Behavioral Efficacy of N-(2-chlorobenzyl)piperidine-4-carboxamide in Rodent Nicotine Dependence Models

N-(2-chlorobenzyl)piperidine-4-carboxamide demonstrates in vivo efficacy in multiple preclinical models of nicotine dependence, providing a functional correlate to its in vitro α3β4 nAChR antagonism. In ICR mice, subcutaneous administration of the compound inhibits nicotine-induced antinociception with an ED₅₀ of 1.2 mg/kg in the tail-flick assay and 15.0 mg/kg in the hotplate assay [1]. The compound also attenuates nicotine-induced locomotor hyperactivity (ED₅₀ = 4.9 mg/kg) and nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) [1]. These behavioral endpoints are established surrogates for smoking cessation efficacy in humans and directly correlate with α3β4 nAChR blockade. By comparison, para-chloro positional isomers and other piperidine-4-carboxamide derivatives with preferential sigma-1 receptor activity have not been reported to produce comparable anti-nicotine behavioral effects, underscoring the functional divergence dictated by chlorine substitution position.

Smoking Cessation Nicotine Dependence In Vivo Behavioral Pharmacology

Research Application Scenarios for N-(2-chlorobenzyl)piperidine-4-carboxamide (CAS 429631-11-8) Based on Quantified Pharmacological Differentiation


Investigating α3β4 nAChR-Mediated Ganglionic Signaling in Nicotine Dependence Models

Researchers studying the role of α3β4 nicotinic receptors in nicotine reinforcement and withdrawal can utilize N-(2-chlorobenzyl)piperidine-4-carboxamide as a pharmacological tool to selectively probe this subtype. The compound's 6.7-fold α3β4-over-α4β2 selectivity (IC₅₀: 1.8 nM vs. 12.0 nM) [1] permits experimental designs that isolate ganglionic nicotinic contributions from central α4β2-mediated effects. The validated in vivo efficacy in rodent smoking cessation models (ED₅₀ values: 1.2–15.0 mg/kg across behavioral endpoints) [1] provides a translational framework for dose-response studies and for benchmarking novel α3β4 antagonists.

Probing M1 Muscarinic Receptor Function with Reduced M2-Mediated Cardiovascular Liability

For studies requiring selective activation or blockade of cortical and hippocampal M1 muscarinic receptors without concurrent engagement of cardiac M2 autoreceptors, N-(2-chlorobenzyl)piperidine-4-carboxamide offers a 14-fold M1/M2 selectivity window (Ki: 2.70 nM vs. 38 nM) [2]. This quantifiable selectivity makes the compound suitable for dissecting M1-specific contributions to cognitive processes, synaptic plasticity, and cholinergic modulation of neuronal excitability, while minimizing the confounding cardiovascular effects associated with non-selective muscarinic ligands.

Differentiating Sigma-1 vs. Sigma-2 Receptor Pharmacology Using Ortho- and Para-Chloro Positional Isomer Pairs

The ortho-chloro substitution of N-(2-chlorobenzyl)piperidine-4-carboxamide directs receptor engagement toward sigma-2 receptors (Ki = 90 nM) [3], while its para-chloro isomer (CAS 885274-77-1) and related 4-chlorobenzyl derivatives exhibit preferential sigma-1 receptor affinity (Ki = 3.7–12.9 nM) with high σ₂/σ₁ selectivity [4][5]. This positional isomer pair constitutes a powerful comparative pharmacology toolkit for researchers seeking to deconvolve the distinct biological functions of sigma-1 and sigma-2 receptors in cellular stress responses, calcium signaling, and apoptosis pathways. Experimental designs employing both isomers as matched controls enable definitive attribution of observed phenotypes to specific sigma receptor subtypes.

Evaluating Polypharmacological Effects of Combined Monoamine Transporter and Cholinergic Modulation

The compound's balanced inhibition of serotonin, norepinephrine, and dopamine transporters (SERT IC₅₀ = 100 nM; NET IC₅₀ = 443 nM; DAT IC₅₀ = 658 nM) [1] alongside its potent cholinergic receptor activities (α3β4 nAChR IC₅₀ = 1.8 nM; M1 Ki = 2.70 nM) [1][2] makes it a valuable tool for investigating the interplay between monoaminergic and cholinergic systems. This polypharmacological signature is particularly relevant for preclinical research into complex neuropsychiatric conditions where both neurotransmitter systems are implicated, including substance use disorders, mood regulation, and cognitive impairment. The availability of quantitative potency values across multiple targets enables rational interpretation of behavioral outcomes and facilitates the design of appropriate control experiments using selective reference compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-chlorobenzyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.